molecular formula C12H6ClIO B13650735 1-Chloro-4-iododibenzo[b,d]furan

1-Chloro-4-iododibenzo[b,d]furan

Katalognummer: B13650735
Molekulargewicht: 328.53 g/mol
InChI-Schlüssel: VEXWVAGAINHUGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-iododibenzo[b,d]furan is an organic compound with the molecular formula C12H6ClIO It is a derivative of dibenzofuran, where the hydrogen atoms at positions 1 and 4 are replaced by chlorine and iodine atoms, respectively

Vorbereitungsmethoden

1-Chloro-4-iododibenzo[b,d]furan can be synthesized through several methods:

    Halogenation of Dibenzofuran: This method involves the selective halogenation of dibenzofuran. The process typically uses chlorine and iodine as halogenating agents under controlled conditions to achieve the desired substitution pattern.

    Cross-Coupling Reactions: Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a dibenzofuran derivative is reacted with appropriate halogenated reagents in the presence of a palladium catalyst.

    Industrial Production: On an industrial scale, the synthesis of this compound may involve multi-step processes that ensure high yield and purity. .

Analyse Chemischer Reaktionen

1-Chloro-4-iododibenzo[b,d]furan undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-iododibenzo[b,d]furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-chloro-4-iododibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form new chemical bonds. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-iododibenzo[b,d]furan can be compared with other halogenated dibenzofurans:

    1-Chloro-4-bromodibenzo[b,d]furan: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and physical properties due to the difference in halogen size and electronegativity.

    1-Chloro-4-fluorodibenzo[b,d]furan: Contains a fluorine atom instead of iodine. Fluorine’s high electronegativity and small size can lead to distinct chemical behavior and applications.

    1-Bromo-4-iododibenzo[b,d]furan: Has a bromine atom at position 1 and an iodine atom at position 4. .

Eigenschaften

Molekularformel

C12H6ClIO

Molekulargewicht

328.53 g/mol

IUPAC-Name

1-chloro-4-iododibenzofuran

InChI

InChI=1S/C12H6ClIO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H

InChI-Schlüssel

VEXWVAGAINHUGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.